molecular formula C12H15N3O B11735124 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol

3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol

Cat. No.: B11735124
M. Wt: 217.27 g/mol
InChI Key: PSTSTSMFUIENDF-UHFFFAOYSA-N
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Description

3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a phenol group attached to a pyrazole ring via an aminomethyl linkage, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-amine with a suitable phenolic compound under controlled conditions. One common method includes the use of formaldehyde as a linking agent in a Mannich reaction, which forms the aminomethyl bridge between the pyrazole and phenol moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and halogenated phenols, respectively .

Scientific Research Applications

3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol is unique due to its combined structural features of a pyrazole ring and a phenol group linked by an aminomethyl bridge. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C12H15N3O/c1-9-6-12(14-15(9)2)13-8-10-4-3-5-11(16)7-10/h3-7,16H,8H2,1-2H3,(H,13,14)

InChI Key

PSTSTSMFUIENDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC(=CC=C2)O

Origin of Product

United States

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